molecular formula C25H24FNO5S B12220599 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B12220599
M. Wt: 469.5 g/mol
InChI Key: GWZIOKHSYIVDCS-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a fluorophenyl furan moiety, and a methoxyphenyl prop-2-enamide segment. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by the introduction of the fluorophenyl furan and methoxyphenyl prop-2-enamide groups. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic reactions and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under specific conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The dioxidotetrahydrothiophenyl group could play a role in redox reactions, while the fluorophenyl furan and methoxyphenyl prop-2-enamide segments may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

When compared to similar compounds, (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:

  • (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide These compounds share structural similarities but differ in the substituents on the aromatic rings, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C25H24FNO5S

Molecular Weight

469.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H24FNO5S/c1-31-22-9-2-18(3-10-22)4-13-25(28)27(21-14-15-33(29,30)17-21)16-23-11-12-24(32-23)19-5-7-20(26)8-6-19/h2-13,21H,14-17H2,1H3/b13-4+

InChI Key

GWZIOKHSYIVDCS-YIXHJXPBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.